molecular formula C17H17N5O3S B12734968 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid CAS No. 133506-53-3

2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid

Cat. No.: B12734968
CAS No.: 133506-53-3
M. Wt: 371.4 g/mol
InChI Key: IBVUXVDLWICEKG-UHFFFAOYSA-N
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Description

2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The next step involves the formation of the hydroxypropyl group, which can be achieved through the reaction of an appropriate alcohol or aldehyde with the tetrazole derivative . Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid is unique due to its combination of a tetrazole ring, hydroxypropyl group, and benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid, also known by its chemical formula C17H17N5O3SC_{17}H_{17}N_{5}O_{3}S, is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a benzoic acid moiety, a hydroxyl group, and a thioether linkage with a phenyl-tetrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC17H17N5O3S
Molecular Weight353.41 g/mol
CAS Number881585-85-9
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated that such compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in various cancer cell lines .

Case Study:
A study evaluated the effects of a related tetrazole compound on human cancer cell lines, revealing IC50 values ranging from 0.08 to 12.07 mM, indicating effective cytotoxicity . The mechanism was linked to the inhibition of key signaling pathways involved in tumor progression.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar tetrazole derivatives have been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines .

Experimental Findings:
In vivo models demonstrated that tetrazole-containing compounds significantly reduced inflammation markers in LPS-induced inflammation models. The observed effects were attributed to the inhibition of p38 MAPK pathways, crucial for inflammatory responses .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Tubulin Polymerization : Similar compounds disrupt microtubule dynamics, essential for mitosis.
  • Cytokine Modulation : The compound may inhibit signaling pathways leading to cytokine release.
  • Apoptotic Induction : Involvement in pro-apoptotic signaling pathways through modulation of Bcl-2 family proteins.

Properties

CAS No.

133506-53-3

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[2-hydroxy-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]amino]benzoic acid

InChI

InChI=1S/C17H17N5O3S/c23-13(10-18-15-9-5-4-8-14(15)16(24)25)11-26-17-19-20-21-22(17)12-6-2-1-3-7-12/h1-9,13,18,23H,10-11H2,(H,24,25)

InChI Key

IBVUXVDLWICEKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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